molecular formula C17H19NO4S B2950723 N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941928-41-2

N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2950723
CAS No.: 941928-41-2
M. Wt: 333.4
InChI Key: CHQAXVFVTLPTHP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals, including antibiotics and diuretics . The presence of the dihydro-2H-1,5-benzodioxepine moiety suggests that this compound might have interesting chemical properties and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxepine ring system, which is a type of heterocyclic compound. This ring system is fused to a benzene ring substituted with two methyl groups and a sulfonamide group .


Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it could participate in substitution reactions at the sulfur atom or elimination reactions to form double bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and the presence of the benzodioxepine ring might increase its lipophilicity .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-8-13(2)10-14(9-12)18-23(19,20)15-4-5-16-17(11-15)22-7-3-6-21-16/h4-5,8-11,18H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQAXVFVTLPTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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